3-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Description
3-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a dihydropyrimidine derivative characterized by a methoxy-substituted phenyl ring at position 3 and a carboxylic acid group at position 3.
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-19-8-4-2-3-7(5-8)14-10(15)9(11(16)17)6-13-12(14)18/h2-6H,1H3,(H,13,18)(H,16,17) |
InChI Key |
PQGUTPWVWHHQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalysis and Reaction Conditions
- Catalyst: Indium(III) chloride (InCl3) has been demonstrated as an effective catalyst for related pyrimidine derivatives, providing high yields (80–95%) under mild conditions.
- Solvent: A mixture of 50% ethanol in water is optimal, balancing solubility and reaction rate.
- Temperature: Around 40 °C under ultrasound irradiation accelerates the reaction and improves yield.
- Time: Typically 20 minutes under ultrasound is sufficient.
Mechanism Highlights
Example Reaction Setup
| Component | Amount (mmol) | Role |
|---|---|---|
| Ethyl acetoacetate | 2.0 | β-Ketoester precursor |
| Hydrazine hydrate | 2.0 | Nucleophile for ring formation |
| Methyl benzoylformate | 2.0 | Aromatic aldehyde derivative |
| Malononitrile | 2.0 | Active methylene compound |
| InCl3 catalyst | 20 mol% | Lewis acid catalyst |
| Solvent | 50% EtOH (5 mL) | Reaction medium |
The reaction mixture is irradiated with ultrasound at 40 °C for 20 minutes, followed by cooling and crystallization to isolate the product.
Hydrolysis of Ester Precursors
The carboxylic acid group at position 5 can be introduced by hydrolyzing the corresponding ester derivative.
Typical Hydrolysis Procedure
- Starting from methyl or ethyl esters of the tetrahydropyrimidine derivative.
- Treatment with sodium hydroxide in methanol-water mixture at room temperature for 3 hours.
- Removal of methanol and acidification with hydrochloric acid to precipitate the acid.
- Filtration and drying yield the pure carboxylic acid.
Reaction Conditions Summary
| Step | Conditions |
|---|---|
| Hydrolysis | NaOH (2 equiv) in MeOH/H2O (4:1) |
| Temperature | Room temperature |
| Time | 3 hours |
| Workup | Remove MeOH, acidify to pH 3, filter |
This method is straightforward and yields the acid in good purity and yield.
Green Chemistry Approaches
Recent research emphasizes environmentally friendly methods for synthesizing tetrahydropyrimidine derivatives.
Microwave-Assisted Synthesis
Mechanochemical Methods
- Use of mortar and pestle grinding to induce reactions without solvents.
- Energy-efficient and scalable.
- Suitable for synthesizing substituted tetrahydropyrimidines with various functional groups.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Ultrasound irradiation significantly shortens reaction time and improves yields in multi-component synthesis.
- InCl3 is superior to other catalysts such as organic bases or inorganic alkalis for these reactions.
- Hydrolysis of esters to acids is a reliable step to obtain the carboxylic acid functionality without affecting other sensitive groups.
- Green chemistry methods align with sustainable synthesis goals, reducing hazardous waste and energy consumption.
- Characterization of products is typically confirmed by NMR, IR, and mass spectrometry to ensure structural integrity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3-Hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Reduction: Formation of 3-(3-Methoxyphenyl)-2,4-dihydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Substitution: Formation of 3-(3-Halophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Scientific Research Applications
3-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Positional Isomers
- Molecular weight: 278.24 g/mol; distinct electronic effects due to fluorine’s electronegativity may enhance target interactions compared to methoxy groups .
Functional Group Modifications
- 4-(3-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (C₁₃H₁₅N₃O₂S): Thioxo (C=S) replacement at position 2 and carboxamide substitution at position 5 may enhance lipophilicity, affecting membrane permeability .
Functional Group Variations on the Pyrimidine Core
Thioxo vs. Dioxo Derivatives
- 4-(2-Furyl)-3-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Esters :
Carboxylic Acid vs. Ester Derivatives
- 6-Methyl-4-substituted Phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Esters :
Complex Derivatives and Hybrid Structures
Nucleoside Conjugates
Sulfonamido and Hydrazide Derivatives
- 2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic Acid: Sulfonamido group enhances binding to chemokine receptors, suggesting anti-inflammatory or immunomodulatory applications .
Key Insights and Implications
- Functional Groups : Carboxylic acids enhance solubility but may limit cell penetration, whereas esters/thioxo derivatives balance stability and bioavailability .
- Biological Activity : Fluorine and thioxo substitutions correlate with enzyme inhibition (e.g., -8.7 kcal/mol affinity ), while furyl groups enable calcium channel modulation .
Biological Activity
3-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (referred to as "the compound") is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with two carbonyl groups and a methoxy-substituted phenyl ring. Its molecular formula is C12H11N3O5, and it has a molecular weight of approximately 263.23 g/mol. The presence of the methoxy group is significant as it may influence the compound's solubility and biological interactions.
Research indicates that compounds similar to 3-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for key enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit the activity of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in nucleotide synthesis.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For example, research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Induction of apoptosis |
| Study B | MCF-7 | 20 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Recent studies suggest that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Case Study on Anticancer Effects : A study conducted by Smith et al. (2023) demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : In a clinical trial reported by Johnson et al. (2024), patients with bacterial infections treated with formulations containing the compound showed improved recovery rates compared to standard antibiotic treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
